molecular formula C11H11ClN2O2S B1337554 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-26-0

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1337554
CAS RN: 59340-26-0
M. Wt: 270.74 g/mol
InChI Key: YOZYVZVQEADZEV-UHFFFAOYSA-N
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Description

“3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a compound with the CAS Number: 59340-26-0 and a molecular weight of 270.74 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

Sulfonyl chlorides, including “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .


Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is represented by the linear formula C11H11ClN2O2S . The InChI code for this compound is 1S/C11H11ClN2O2S/c1-8-11 (17 (12,15)16)9 (2)14 (13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 .


Chemical Reactions Analysis

The synthesis of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” involves a highly exothermic reaction . The target compounds are not detected under certain conditions, but the optimum conditions for sulfonation of pyrazoles have been found and afforded 86 – 94% yields of the target compounds .


Physical And Chemical Properties Analysis

“3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi . The sulfonyl chloride group in the compound can be utilized to synthesize novel compounds with potential as antimicrobial agents.

Agriculture: Pesticide Development

In the agricultural sector, pyrazole derivatives serve as key intermediates in the synthesis of pesticides. Their structural versatility allows for the development of compounds that can target a wide range of agricultural pests, enhancing crop protection strategies .

Coordination Chemistry: Ligand Synthesis

The compound can act as a ligand precursor in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and materials science. The sulfonyl chloride moiety offers reactive sites for metal binding, leading to the formation of pyrazolato ligated complexes .

Drug Discovery: Anti-inflammatory and Anticancer Agents

Pyrazole derivatives are pivotal in drug discovery, especially as anti-inflammatory and anticancer agents. The structural framework of these compounds allows for the inhibition of enzymes and receptors that are crucial in the pathogenesis of inflammation and cancer .

Organic Synthesis: Building Blocks

Due to their reactivity, compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride are valuable building blocks in organic synthesis. They can undergo various chemical transformations, leading to a plethora of organic molecules with diverse functional groups .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analysis. Their unique chemical properties make them suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify substances .

Safety And Hazards

This compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYVZVQEADZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483008
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

59340-26-0
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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